3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Description

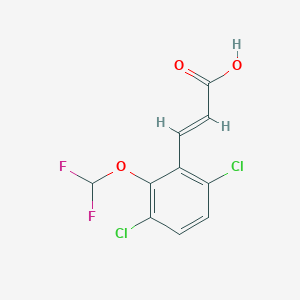

3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is a synthetic organic compound characterized by a phenyl ring substituted with chlorine atoms at positions 3 and 6, a difluoromethoxy group at position 2, and an acrylic acid moiety (–CH₂CH₂COOH) at position 1.

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[3,6-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(12)9(17-10(13)14)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+ |

InChI Key |

TZYIFFZIOKOLMS-DAFODLJHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)OC(F)F)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=CC(=O)O)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting with the chlorination of cinnamic acid derivatives. The reaction conditions often require the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of reactors and purification systems to handle the chemical processes and isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions involving the replacement of chlorine or fluorine atoms with other groups are common.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Substitution: Compounds with different halogens or functional groups.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studying biological systems and pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound may confer higher metabolic stability compared to methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups due to reduced susceptibility to enzymatic cleavage .

Comparison with Trifluoromethyl Analogs :

- 3-Aryl-2-(trifluoromethyl)acrylic acids (e.g., compound Z-7k in ) exhibit strong electron-withdrawing effects from –CF₃, making them valuable in dye-sensitized solar cells (DSSCs) and as intermediates for CF₃-containing pharmaceuticals . In contrast, the difluoromethoxy group (–OCHF₂) in the target compound balances lipophilicity and polarity, which may optimize blood-brain barrier penetration in CNS-targeted drugs .

Positional Isomerism :

- The 3,6-dichloro substitution in the target compound differs from the 2,6-dichloro configuration seen in ’s analogs. Positional changes significantly alter molecular dipole moments and binding affinities. For example, 3-(2,6-dichlorophenyl)acrylic acid () shows lower similarity (0.86) to the target compound compared to 3-(3-chlorophenyl)acrylic acid (0.97), highlighting the impact of substituent placement .

Functional Analogues with Difluoromethoxy Groups

Table 2: Difluoromethoxy-Containing Compounds

Key Observations:

Role of Difluoromethoxy in Drug Design :

- Roflumilast () demonstrates that the –OCHF₂ group enhances potency and selectivity for PDE4 inhibition, likely due to improved hydrogen bonding and reduced metabolic degradation . This supports the hypothesis that the target compound’s –OCHF₂ group could similarly enhance its pharmacological profile.

- Compound 6 () highlights the –OCHF₂ group’s contribution to binding efficiency (BEI = 12.5), suggesting its utility in enzyme-targeted therapies .

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (analogous to ) or acid-catalyzed condensation, though by-product management (e.g., environmental hazards from chlorinated intermediates) requires optimization .

Biological Activity

3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.06 g/mol. The compound features a unique structure characterized by:

- Two chlorine atoms

- A difluoromethoxy group

- A cinnamic acid backbone

This structural composition is believed to contribute to its biological activity by interacting with various molecular targets within biological systems.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. Research suggests that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism is thought to involve the modulation of signaling pathways such as NF-kB and MAPK, which are critical in the inflammatory response .

Anticancer Activity

The compound has shown promising anticancer properties in various in vitro studies. It appears to induce apoptosis in cancer cell lines, including colon and prostate cancer cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (Colon) | 23.34 | Apoptosis induction |

| SW620 (Metastatic) | 16.00 | Caspase activation |

| PC3 (Prostate) | 11.70 | Mitochondrial disruption |

Antimicrobial Effects

Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating significant potency .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 4 |

| Staphylococcus epidermidis | 8 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It potentially modulates receptors that are crucial for cell signaling pathways associated with inflammation and tumor growth.

- DNA Interaction : Studies suggest that it may bind to DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.